
Tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a hydroxypiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.
Tert-butyl Protection: The tert-butyl group is introduced through a protection reaction using tert-butyl chloride and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carboxylate group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for its ability to bind to certain biological receptors.
Medicine:
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of various diseases due to its biological activity.
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of other chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Tert-butyl 4-(phenyl)-3-hydroxypiperidine-1-carboxylate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate: Contains a chlorine atom instead of fluorine, which may alter its chemical properties.
Tert-butyl 4-(4-methylphenyl)-3-hydroxypiperidine-1-carboxylate: Contains a methyl group instead of fluorine, affecting its steric and electronic properties.
Uniqueness: Tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-9-8-13(14(19)10-18)11-4-6-12(17)7-5-11/h4-7,13-14,19H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCYIHBYSVDOEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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